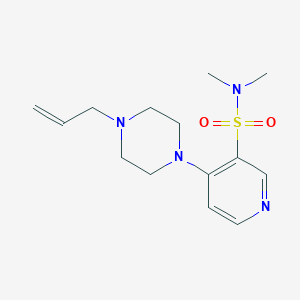![molecular formula C7H11N3O2S B215417 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid, also known as ETSA, is a chemical compound with potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various biochemical and physiological studies.
作用機序
The mechanism of action of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is not well understood, but it is believed to involve the formation of covalent bonds with the target enzymes. The sulfur atom in the triazole ring of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can form a covalent bond with the cysteine residue in the active site of the enzyme, leading to its inhibition. The exact mechanism of inhibition may vary depending on the structure of the enzyme and the position of the cysteine residue.
Biochemical and Physiological Effects:
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has been shown to inhibit the activity of histone deacetylases, leading to the induction of apoptosis in cancer cells. 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has also been shown to inhibit the activity of cathepsin B, a cysteine protease involved in the degradation of extracellular matrix proteins, leading to the inhibition of tumor invasion and metastasis. In addition, 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is its unique structure, which makes it a promising candidate for the development of new drugs and chemical probes for various biochemical and physiological studies. However, 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has some limitations for lab experiments, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties. In addition, the covalent nature of its inhibition mechanism may lead to off-target effects and toxicity, which should be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the research on 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid. One direction is the synthesis of new derivatives of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid with improved pharmacokinetic properties and selectivity for specific enzymes. Another direction is the evaluation of the in vivo efficacy and toxicity of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid and its derivatives in animal models of various diseases. In addition, the development of new methods for the delivery of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid to specific tissues and cells can enhance its therapeutic potential. Finally, the elucidation of the exact mechanism of action of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid and its derivatives can provide insights into the biology of cysteine proteases and histone deacetylases and lead to the discovery of new targets for drug development.
合成法
The synthesis of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves a multi-step process that starts with the reaction of 5-ethyl-1H-1,2,4-triazole-3-thiol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid with a yield of around 60%. The purity of the product can be improved by recrystallization using a suitable solvent.
科学的研究の応用
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has several potential applications in scientific research. It can be used as a building block for the synthesis of various compounds with potential biological activity. For example, 3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can be used to synthesize inhibitors of enzymes such as cysteine proteases and histone deacetylases. These enzymes are involved in various biological processes such as cell proliferation, differentiation, and apoptosis, and their inhibition can lead to the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders.
特性
製品名 |
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
|---|---|
分子式 |
C7H11N3O2S |
分子量 |
201.25 g/mol |
IUPAC名 |
3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C7H11N3O2S/c1-2-5-8-7(10-9-5)13-4-3-6(11)12/h2-4H2,1H3,(H,11,12)(H,8,9,10) |
InChIキー |
YNHCZOBJXKQIQD-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCCC(=O)O |
正規SMILES |
CCC1=NC(=NN1)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)


![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)


![4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B215346.png)


![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide](/img/structure/B215354.png)
![N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215355.png)
![N-(3-methoxybenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215356.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215358.png)